molecular formula C17H19NO4 B2898827 8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859126-56-0

8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Cat. No.: B2898827
CAS No.: 859126-56-0
M. Wt: 301.342
InChI Key: RLVKEMKDLMOQRS-UHFFFAOYSA-N
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Description

8-(Azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic coumarin derivative characterized by a fused dioxolo-chromenone core substituted with an azepane-containing side chain at position 8. Coumarins of this class are known for their diverse biological activities, including enzyme inhibition, anticancer, and neuroprotective effects.

Properties

IUPAC Name

8-(azepan-1-ylmethyl)-[1,3]dioxolo[4,5-g]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c19-17-7-12(10-18-5-3-1-2-4-6-18)13-8-15-16(21-11-20-15)9-14(13)22-17/h7-9H,1-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVKEMKDLMOQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multiple steps. One common method starts with the preparation of the chromen core. This can be achieved through the reaction of omopropanoic acid with oxalyl chloride to form 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one . The next step involves the aldol condensation of this intermediate with aromatic aldehydes to yield the desired chromen derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one can undergo various chemical reactions, including:

    Reduction: Reduction reactions can be used to modify the chromen core, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized chromen derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to induce apoptosis in certain cancer cell lines by activating specific signaling pathways . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate cellular processes is a key area of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one, their substituents, and reported biological activities:

Compound Name Substituent at Position 8 Biological Activity Key References
8-Propyl-6H-[1,3]dioxolo[4,5-g]chromen-6-one (FCS303) Propyl Selective MAO-B inhibition (IC₅₀ = 0.12 µM); anti-Parkinsonian effects in murine models . –11
8-Methyl-6H-[1,3]dioxolo[4,5-g]chromen-6-one Methyl No specific activity reported; structural analog used in synthetic studies .
8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline Chloro + methyl Antitumor and antimicrobial activity in derivatives .
7-Benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one (4a) Benzylidene (at position 7) Cytotoxic activity against breast cancer cell lines (MCF-7, T47D, MDA-MB-231) .
N-substituted 7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ones Varied aryl/alkyl amides Synthesized via one-pot C-H oxidation/conjugate addition; no activity specified .

Key Structural and Functional Insights:

Substituent Effects on MAO-B Inhibition: The 8-propyl derivative (FCS303) demonstrated potent MAO-B inhibition, attributed to hydrophobic interactions with the enzyme’s active site. Substitutions at position 8 (e.g., propyl, methyl, or azepan) likely modulate lipophilicity and steric hindrance, critical for binding to the flavin adenine dinucleotide (FAD) cofactor in MAO-B .

Anticancer Activity :

  • Derivatives such as 7-benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one (4a) showed cytotoxicity against breast cancer cells, suggesting that conjugated systems (e.g., benzylidene) at position 7 enhance antiproliferative effects .

Synthetic Flexibility :

  • One-pot synthesis methods for N-substituted dihydrocoumarins (e.g., 3b–3f) highlight the versatility of the [1,3]dioxolo[4,5-g]chromen-6-one scaffold for introducing diverse substituents .

Biological Activity

Overview

8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic compound belonging to the class of chromen derivatives. This compound has garnered attention due to its diverse biological activities, which are primarily attributed to its unique chemical structure. Research indicates that chromen derivatives possess various therapeutic potentials, including anti-cancer, anti-inflammatory, and antioxidant activities.

Chemical Structure and Properties

The molecular formula of this compound is C17H19NO4C_{17}H_{19}NO_{4} with a molecular weight of approximately 301.34 g/mol. Its structural features include:

  • Core Structure : The chromen core, which is central to its biological activity.
  • Functional Groups : The azepan-1-ylmethyl group enhances its reactivity and interaction with biological targets.
PropertyValue
IUPAC Name8-(azepan-1-ylmethyl)-[1,3]dioxolo[4,5-g]chromen-6-one
Molecular FormulaC17H19NO4C_{17}H_{19}NO_{4}
Molecular Weight301.34 g/mol
CAS Number859126-56-0

The biological activity of this compound involves several mechanisms:

  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines by activating specific signaling pathways associated with cell death.
  • Antioxidant Activity : Similar to other chromen derivatives, it exhibits significant antioxidant properties that may help in mitigating oxidative stress-related damage.
  • Anti-inflammatory Effects : Preliminary research suggests potential anti-inflammatory effects that could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Research on the biological activity of this compound has been limited but promising. Here are some notable findings:

  • Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The compound's mechanism was linked to the modulation of apoptosis-related proteins.
  • Antioxidant Potential : The compound showed significant free radical scavenging activity in assays comparing it to standard antioxidants like α-tocopherol. This suggests its potential use in formulations aimed at reducing oxidative stress.
  • Synergistic Effects with Other Compounds : Preliminary studies indicate that when combined with other low-molecular-weight compounds found in essential oils, the antioxidant activity of this compound may be enhanced due to synergistic effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related chromen derivatives:

Compound NameBiological Activity
7-Benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-oneNoted for cytotoxic activity against cancer cells
7,9-Dimethoxy-6-(4-methoxyphenyl)-8H-1,3-dioxolo[4,5-g]chromen-8-oneExhibits strong antioxidant properties

The presence of the azepan group in this compound may significantly influence its biological reactivity compared to other derivatives.

Q & A

Q. What are the recommended synthetic routes for 8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one, and how can purity be optimized?

The synthesis typically involves constructing the dioxolochromen core followed by functionalization with the azepane moiety. A common approach includes:

Core formation : Reacting homopropanoic acid with oxalyl chloride to yield 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one.

Aldol condensation : Introducing the azepane-methyl group via nucleophilic substitution or Mannich-type reactions.

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.
Critical factors include controlling reaction temperature (60–80°C) and anhydrous conditions to prevent side reactions. Analytical tools like HPLC and NMR are essential for confirming purity .

Q. What structural features of this compound contribute to its biological activity?

The compound combines a dioxolochromen core (imparting rigidity and π-conjugation) with an azepane ring (enhancing lipophilicity and membrane permeability). Key features:

  • Dioxole ring : Stabilizes the chromenone structure and may participate in hydrogen bonding.
  • Azepane substituent : Modulates steric and electronic properties, potentially interacting with enzymatic pockets (e.g., caspases or kinases).
    Comparative studies with piperidine analogs (e.g., 8-((4-methylpiperidin-1-yl)methyl derivatives) suggest azepane’s seven-membered ring improves conformational flexibility, enhancing target engagement .

Q. What initial biological screening assays are recommended for this compound?

Prioritize assays based on structural analogs:

  • Anticancer : MTT assays on DLD-1 (colorectal), MCF-7 (breast), and HeLa (cervical) cell lines (IC50 determination).
  • Neuroprotection : Oxidative stress models (e.g., H2O2-induced neuronal damage in SH-SY5Y cells) and anti-inflammatory assays (TNF-α/IL-6 inhibition).
  • Enzyme inhibition : MAO-B activity (relevant to Parkinson’s disease) via fluorometric assays .

Advanced Research Questions

Q. How does the compound induce apoptosis in cancer cells, and what experimental designs address mechanistic contradictions?

Mechanistic studies reveal caspase-3/7 activation (apoptosis) and mitochondrial depolarization (JC-1 staining). However, inconsistencies in IC50 values across cell lines (e.g., DLD-1 vs. MCF-7) suggest context-dependent mechanisms. To resolve this:

  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes (e.g., Bcl-2 family) in sensitive vs. resistant lines.
  • Kinase profiling : Use phosphoproteomics to map signaling pathways (e.g., MAPK/ERK) perturbed by the compound.
  • CRISPR screens : Knockout candidate targets (e.g., caspase-9) to validate necessity .

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